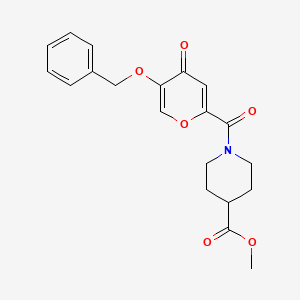

![molecular formula C25H26N4O3S B2448434 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 683762-62-1](/img/structure/B2448434.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

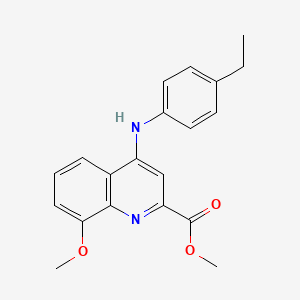

Description

This compound is a complex organic molecule that contains a benzimidazole group, a phenyl group, and a sulfamoyl group. Benzimidazoles are a type of heterocyclic aromatic organic compound that are an important class of compounds with a wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds have been characterized using techniques like IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .Scientific Research Applications

- The compound has demonstrated promising antiproliferative effects against cancer cell lines. For instance, a Pd(II) complex derived from this ligand exhibited excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM . Its antitumor mechanism involves antiangiogenic effects and promotion of apoptosis, as verified by DNA condensation and FACS analysis.

- The compound’s strong π–π stacking interaction with DNA suggests its potential as an anticancer drug .

- The Pd(II) complex interacts with double-stranded calf thymus DNA, leading to significant hypochromic shifts due to π–π stacking interactions with DNA base pairs. This interaction was confirmed by intrinsic DNA binding constants .

- Additionally, the complex exhibits protein cleavage activity on pBR322 DNA, further emphasizing its apoptotic characteristics .

- Researchers have synthesized novel derivatives of this compound, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. Some of these derivatives showed moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

- A series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides, related to this compound, were evaluated for their cytotoxic activity. These compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, including A549 (human non-small cell lung cancer) and MDA-MB-231 (human triple-negative breast cancer) .

- The Pd(II) complex formed with this ligand has been characterized and studied for its therapeutic potential. Its tetrahedral geometry and bidentate bonding mode suggest its suitability for drug development .

Anticancer Potential

DNA Binding and Cleavage

Pharmacological Evaluation

Cytotoxic Activity

Metal Complexes and Therapeutic Applications

Future Drug Development

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-3-4-17-29(2)33(31,32)19-15-13-18(14-16-19)25(30)28-21-10-6-5-9-20(21)24-26-22-11-7-8-12-23(22)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSYQSRWESZBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2448355.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2448357.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2448358.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)